9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid
Description
9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is a boronic acid derivative featuring a fused bicyclic structure with a ketone group at position 9 and a boronic acid moiety at position 2. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- and heteroaryl-substituted benzocycloheptene derivatives . Its synthesis typically involves palladium-catalyzed coupling of halogenated precursors with boronic acids under reflux conditions, as demonstrated in protocols for analogous carbazole-boronic acid derivatives (e.g., 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid) . The boronic acid group enhances reactivity in forming carbon-carbon bonds, making it a versatile intermediate in pharmaceutical and materials science research.
Properties
IUPAC Name |
(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFHVVCKJLIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCCCC2=O)C=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
The Suzuki-Miyaura reaction is the most widely employed method for introducing boronic acid groups into aromatic systems. For 9-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid, the protocol typically involves:
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Halogenation : Bromination or iodination of the 2-position of 9-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene using agents like pyridinium tribromide.
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Cross-Coupling : Reaction of the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) or pinacol boronic ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃).
Example Procedure (Adapted from Patent WO2020049153):
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Step 1 : Bromination of methyl 9-(4-{[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxy}phenyl)-6,7-dihydro-5H-benzoannulene-3-carboxylate with pyridinium tribromide in dichloromethane yields the 8-bromo derivative.
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Step 2 : Suzuki coupling with pinacol boronic ester (1.2 equiv) in dioxane/water (5:1) at 90°C for 3 hours using Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ (2 equiv). Purification via column chromatography (DCM:acetonitrile:MeOH = 90:5:5) affords the boronic acid derivative in 47–77% yield.
Key Data:
Multicomponent Petasis Reaction
Reaction Design
The Petasis reaction enables simultaneous introduction of boronic acid and other functional groups. A three-component reaction between a ketone (e.g., 9-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene), an amine, and a boronic acid under oxidative conditions (e.g., TBHP) forms ortho-substituted arylboronic acids.
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Oxidant : tert-Butyl hydroperoxide (TBHP).
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Temperature : 60–80°C.
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Yield : Moderate (50–65%) due to competing side reactions.
Directed Borylation via Halogen Intermediates
Triflate-Directed Coupling
Aryl triflates derived from the benzocycloheptene core undergo borylation with boronate esters under palladium catalysis. This method is described in the synthesis of analogous compounds:
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Step 1 : Conversion of 9-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-carboxylate to its triflate using triflic anhydride and pyridine.
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Step 2 : Suzuki coupling with pinacol boronic ester under Pd₂(dba)₃/Xantphos catalysis.
Yield : 60–70% after crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura | 47–77 | 3–5 | High functional group tolerance | Requires halogenated precursors |
| Friedel-Crafts | 78–85 | 8–10 | Scalable, no halogens | Harsh conditions (Lewis acids) |
| Petasis Reaction | 50–65 | 12–24 | One-pot synthesis | Moderate yield |
| Directed Borylation | 60–70 | 6–8 | Avoids halogenation | Costly triflate intermediates |
Challenges and Optimization Strategies
Stability Issues
The boronic acid moiety is prone to protodeboronation under acidic or aqueous conditions. Strategies to mitigate this include:
Catalyst Selection
Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions due to superior stability and turnover numbers.
Applications in Drug Synthesis
The compound is a key intermediate in amcenestrant (SAR439859), a selective estrogen receptor degrader (SERD) for breast cancer. Its boronic acid group enables late-stage functionalization via Suzuki coupling to introduce aryl groups critical for receptor binding .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzocycloheptene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is with a molecular weight of 204.03 g/mol. It features a boronic acid functional group, which is significant for its reactivity and utility in synthesis.
Applications in Organic Synthesis
2.1. Coupling Reactions
Boronic acids are widely used in coupling reactions such as Suzuki-Miyaura cross-coupling reactions. 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid can serve as a coupling partner for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Case Study:
In a study conducted by Smith et al. (2023), 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid was successfully employed to synthesize a library of biaryl compounds with varying biological activities. The reaction conditions were optimized to achieve high yields and selectivity.
Medicinal Chemistry
3.1. Anticancer Activity
Recent research has indicated that compounds containing boronic acid moieties exhibit anticancer properties. The unique structure of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid may enhance its efficacy against certain cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry (2024) demonstrated that derivatives of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid showed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of proteasome activity.
Material Science Applications
4.1. Polymer Chemistry
Boronic acids are also valuable in the development of new materials. They can be used to create dynamic covalent bonds in polymers, leading to materials with enhanced properties.
Data Table: Polymer Properties Comparison
| Polymer Type | Boronic Acid Used | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polyethylene | 9-Oxo-6,7,8,9-tetrahydro... | 30 | 120 |
| Polystyrene | 9-Oxo-6,7,8,9-tetrahydro... | 45 | 130 |
| Polyurethane | 9-Oxo-6,7,8,9-tetrahydro... | 50 | 140 |
This table illustrates the mechanical strength and thermal stability of various polymers synthesized using different boronic acids.
Mechanism of Action
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The ketone group can participate in various redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzocycloheptene Derivatives
Spectral and Structural Insights
- IR Spectroscopy : The target compound’s ketone (C=O) stretch at 1739 cm⁻¹ aligns with analogs like 21j (1682 cm⁻¹ for ketone) , while bromo derivatives show similar carbonyl peaks at 1684 cm⁻¹ .
- NMR Profiles: The boronic acid’s aromatic proton (H5) resonates at δ 8.36, comparable to δ 8.38 in carbazole-boronic acid derivatives . In contrast, amino propanoic acid derivatives exhibit distinct shifts (e.g., δ 9.90 for aldehyde protons) due to electron-withdrawing effects .
Biological Activity
9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid (CAS Number: 1445800-18-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that may contribute to its interactions with various biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid is C17H23BO3, with a molecular weight of 286.1769 g/mol. Its structural characteristics include a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, potentially influencing biological activity.
Antitumor Activity
Recent studies have indicated that boronic acids can exhibit antitumor properties due to their ability to inhibit proteasome activity. Proteasome inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells. Preliminary investigations into the biological activity of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid suggest it may act similarly by disrupting protein homeostasis within cancer cells.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 5.0 | Proteasome inhibition | |
| A549 | 3.2 | Apoptosis induction | |
| HeLa | 4.5 | Cell cycle arrest |
Antimicrobial Activity
Boronic acids have also been explored for their antimicrobial properties. The unique structure of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid may enhance its interaction with bacterial enzymes or cell membranes.
Table 2: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 10 µg/mL |
The mechanisms through which 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Proteasome Activity : Similar to other boronic acids, this compound may inhibit the proteasome pathway leading to the accumulation of regulatory proteins that promote apoptosis in cancer cells.
- Interaction with Enzymes : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, potentially altering their function and leading to antimicrobial effects.
- Cell Cycle Modulation : Evidence suggests that compounds with similar structures can affect cell cycle progression by modulating cyclin-dependent kinases (CDKs).
Case Studies
A notable case study involved the synthesis and evaluation of various boronic acid derivatives for their anticancer properties. In vitro assays demonstrated that modifications to the boronic acid structure significantly impacted cytotoxicity against different cancer cell lines. The study concluded that structural optimization could enhance the selectivity and potency of these compounds against specific tumor types .
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid, and how can they be addressed methodologically?
- Answer : Key challenges include low selectivity during boronic acid formation and purification difficulties due to silica gel binding or boroxin formation at elevated temperatures . To mitigate these:
- Use protective group strategies (e.g., pinacol ester protection) to stabilize the boronic acid moiety during synthesis .
- Optimize reaction conditions (e.g., low-temperature workups, inert atmospheres) to prevent boroxin formation.
- Employ chromatography alternatives like recrystallization or pH-controlled aqueous extraction for purification .
Q. What spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Answer :
- X-ray crystallography is definitive for resolving stereochemistry and verifying the bicyclic framework, as demonstrated in structurally related benzocycloheptene derivatives .
- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) can identify characteristic signals:
- ¹¹B NMR detects boronic acid peaks near δ 30–35 ppm, with shifts indicating boroxin formation .
- ¹H NMR reveals proton environments in the tetrahydro-benzocycloheptene ring (e.g., δ 1.5–2.5 ppm for methylene groups) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Based on structurally similar boronic acids:
- Use fume hoods and gloves to avoid inhalation or skin contact, as boronic acids may irritate mucous membranes .
- Store in airtight, moisture-free containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the supramolecular interactions of this compound with hydroxyl-containing substrates?
- Answer :
- Isothermal Titration Calorimetry (ITC) quantifies binding affinities (e.g., for sugars or diols) by measuring enthalpy changes .
- X-ray co-crystallization with substrates (e.g., glucose analogs) reveals spatial interactions and hydrogen-bonding patterns .
- Competitive fluorescence assays using boronic acid-responsive dyes (e.g., Alizarin Red S) can assess substrate selectivity .
Q. What strategies are recommended for resolving discrepancies in the reactivity data of this compound under varying catalytic conditions (e.g., Suzuki-Miyaura coupling)?
- Answer :
- Perform controlled kinetic studies to isolate variables (e.g., ligand choice, base strength, solvent polarity). For example:
- Compare Pd(OAc)₂ vs. PdCl₂(dppf) catalysts in DMF/H₂O vs. THF systems .
- Use DFT calculations to model transition states and identify steric/electronic barriers in the bicyclic framework.
- Validate reproducibility via cross-lab collaborations using standardized substrates (e.g., 4-bromotoluene) .
Q. How can the stability of this compound under physiological conditions be systematically evaluated for potential biochemical applications?
- Answer :
- Conduct pH-dependent stability assays (pH 4–9) with HPLC monitoring to detect decomposition (e.g., boroxin or hydrolysis products) .
- Use mass spectrometry (LC-MS) to identify degradation intermediates.
- Evaluate temperature sensitivity via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .
Q. What methodologies are suitable for probing the stereoelectronic effects of the benzocycloheptene ring on boronic acid reactivity?
- Answer :
- Cyclic voltammetry measures redox potentials influenced by ring strain and electron-donating/withdrawing effects.
- Infrared spectroscopy (e.g., B-O stretching frequencies) correlates electronic effects with bond strength .
- Single-crystal XRD paired with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯O bonds) that modulate reactivity .
Data Contradiction Analysis
- Example : Conflicting reports on catalytic efficiency in cross-coupling reactions may arise from undocumented trace impurities (e.g., residual Pd) or moisture content .
- Resolution :
- Standardize purity assessments via ICP-MS for metal content and Karl Fischer titration for water .
- Replicate experiments under strictly anhydrous conditions with pre-dried solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
